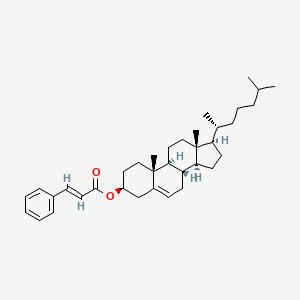
Cholesterol trans-Cinnamate
説明
Cholesterol trans-Cinnamate, also known as Cholesteryl trans-cinnamate, is a chemical compound with the molecular formula C36H52O2 and a molecular weight of 516.79700 . It is an off-white solid and is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of Cholesterol trans-Cinnamate is characterized by a steroid skeleton of four fused rings, three six-membered and one five-membered . This structure is highly asymmetric, making cholesterol an essential constituent of cell membranes .
Physical And Chemical Properties Analysis
Cholesterol trans-Cinnamate has a density of 1.03, a boiling point of 595.9°C at 760mmHg, a refractive index of 1.551, and a flash point of 250.3°C . It is characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other .
科学的研究の応用
Photocycloaddition Reactions
Cholesteryl cinnamate has been used in studies of photocycloaddition reactions . In one study, it was combined with methyl 9-phenanthrenecarboxylate in benzene at ambient temperature, resulting in a (2π + 2π) photocycloadduct . This reaction was found to be diastereoselective, meaning it preferentially produced one stereoisomer over another .
Liquid Crystalline Phase Control
The compound has been used to control the stereoselectivity in the liquid crystalline phase . This is particularly useful in the field of material science, where the properties of materials can be significantly affected by their molecular arrangement .
Molecular Arrangement Studies
Cholesteryl cinnamate has been used in the study of molecular arrangements . The designed arrangement of molecules is a valuable tool for research in the molecular sciences . This enables the construction of organized molecular systems, which can realize entirely new functional potentials when the constituents are properly arranged .
Multilayer Photoreaction Studies
The compound has been used in studies of photoreactions in multilayers . These studies are important for understanding how light interacts with materials at the molecular level, which has implications for fields such as photovoltaics and optoelectronics .
Material Science Research
Cholesteryl cinnamate is used in material science research . Its unique properties make it a valuable compound for studying the behavior of materials under various conditions .
Chromatography
The compound is also used in chromatography , a laboratory technique for the separation of mixtures. It can be used as a stationary phase in some types of chromatographic separations .
Safety and Hazards
将来の方向性
While specific future directions for Cholesterol trans-Cinnamate are not available, research into cholesterol and its derivatives continues to be a significant area of interest . This includes exploring the therapeutic potential of manipulating cholesterol for the treatment of cardiovascular disease , and understanding how cholesterol functionality contributes to reverse cholesterol transport .
作用機序
Target of Action
Cholesteryl cinnamate, also known as Cholesterol trans-Cinnamate, is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of Cholesteryl cinnamate are pathogenic fungi and bacteria . The compound interacts with these microorganisms, leading to changes in their growth and reproduction .
Mode of Action
Cholesteryl cinnamate interacts with its targets through a mechanism that involves the disruption of the cell membrane and cell wall . Specifically, it has been suggested that the compound directly interacts with ergosterol, a component present in the fungal plasmatic membrane . This interaction leads to changes in the structure and function of the cell membrane, thereby inhibiting the growth and reproduction of the microorganisms .
Biochemical Pathways
The biochemical pathways affected by Cholesteryl cinnamate are related to the synthesis and metabolism of cholesterol . Cholesteryl cinnamate, being a derivative of cinnamic acid, is involved in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds, playing a central role in plant secondary metabolism .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The result of Cholesteryl cinnamate’s action is the inhibition of the growth and reproduction of pathogenic fungi and bacteria . This is achieved through the disruption of the cell membrane and cell wall, leading to changes in the structure and function of these cellular components .
Action Environment
The action of Cholesteryl cinnamate can be influenced by various environmental factors. For instance, the compound’s photoreactivity has been studied in different environments . It was found that the photoreaction of Cholesteryl cinnamate with other compounds in benzene at ambient temperature resulted in a photocycloadduct . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other compounds .
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/b19-14+/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYLMLHRKCTFF-MFLJIVHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014583 | |
| Record name | Cholest-5-en-3-beta-yl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol trans-Cinnamate | |
CAS RN |
50305-81-2, 1990-11-0 | |
| Record name | Cholesterol trans-cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50305-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-(3-phenyl-2-propenoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(3-phenyl-2-propenoate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-beta-yl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-β-yl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular structure of cholesteryl cinnamate and what are its key physicochemical properties?
A1: Cholesteryl cinnamate (also known as cholesterol trans-cinnamate) is an ester derived from cholesterol and trans-cinnamic acid. Its molecular formula is C36H52O2 and its molecular weight is 532.8 g/mol [, ]. It exhibits liquid crystal properties, specifically forming a cholesteric mesophase [, ].
Q2: How does the presence of trifluoromethyl-substituted mesogens influence the liquid crystalline behavior of cholesteryl cinnamate-based polymers?
A2: Research indicates that incorporating trifluoromethyl-substituted mesogens into cholesteryl cinnamate-based polysiloxane polymers leads to a shift from a chiral nematic phase to a chiral smectic A mesophase []. This is attributed to the fluorophobic effect, which enhances smectic order by promoting interactions between the trifluoromethyl-substituted mesogens.
Q3: Can cholesteryl cinnamate form different solid phases depending on the crystallization conditions?
A3: Yes, studies employing differential scanning calorimetry and X-ray powder diffractometry revealed that cholesteryl cinnamate can adopt different solid phase structures depending on whether it is crystallized from a melt or from solution [].
Q4: How does the photoreactivity of cholesteryl cinnamate vary across different physical states?
A4: Cholesteryl cinnamate undergoes photodimerization upon irradiation with UV light [, ]. Interestingly, the rate and course of the photoreaction are influenced by its physical state. The dimerization rate is higher in the mesomorphic state compared to the isotropic liquid state, and significantly slower in the solid state []. This highlights the impact of molecular ordering on the photochemical behavior of this compound.
Q5: Does the length of the aliphatic chain in structurally related compounds impact their liquid crystal properties?
A5: Yes, studies exploring steric effects in mesogens demonstrate that the length of both the aromatic core and the flexible aliphatic chains influences the thermal stability of various mesophases, including smectic A, nematic, and cholesteric phases [].
Q6: Can cholesteryl cinnamate be used for chromatographic separation of specific compounds?
A6: Yes, cholesteryl cinnamate has been successfully employed as a stationary phase in gas chromatography, particularly for separating geometric isomers of olefinic aliphatic insect pheromones []. This application leverages the unique selectivity offered by the liquid crystal phase of cholesteryl cinnamate.
Q7: Has cholesteryl cinnamate been found in any biological contexts?
A7: Interestingly, there is a documented case of a pediatric patient who underwent liver transplantation for biliary atresia. Post-transplantation analysis of the native liver revealed a stone in the portal vein. X-ray diffraction analysis identified cholesteryl cinnamate as one of the constituents of this stone []. This unexpected finding raises questions about the potential role of cholesteryl cinnamate in certain physiological or pathological processes.
Q8: Are there any theoretical models that can predict the optical properties of cholesteryl cinnamate?
A8: Yes, theoretical frameworks have been developed to describe the rotatory dispersion and circular dichroism of cholesteric liquid crystals, including cholesteryl cinnamate []. These models provide valuable insights into the optical behavior of such materials.
Q9: Can the stereoselectivity of reactions involving cholesteryl cinnamate be controlled?
A9: Research suggests that the diastereoselectivity of [2π + 2π] photocycloaddition reactions involving cholesteryl cinnamate can be influenced by the reaction medium, particularly by conducting the reaction in a liquid crystalline phase []. This control over stereoselectivity has significant implications for synthetic applications.
Q10: How does the photoreactivity of cholesteryl cinnamate compare to other liquid crystalline cinnamoyl compounds?
A10: Comparative studies between cholesteryl cinnamate (CC) and a novel nematic liquid crystal (PCPC) containing a cinnamoyl moiety revealed distinct photoreaction behaviors []. While PCPC exhibits both photodimerization and photoisomerization in the nematic state, CC displays a more complex reaction profile, highlighting the influence of molecular structure on photochemical pathways.
Q11: Can cholesteryl cinnamate be incorporated into thin films, and if so, what are their properties?
A11: Yes, cholesteryl cinnamate can be used to create vitrified liquid crystal films []. These films retain the characteristic textures of the liquid crystalline phase, offering potential applications in optical and electronic devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



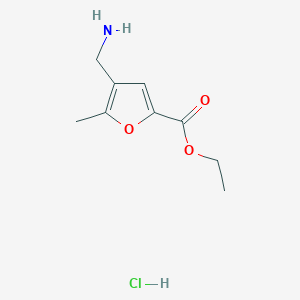
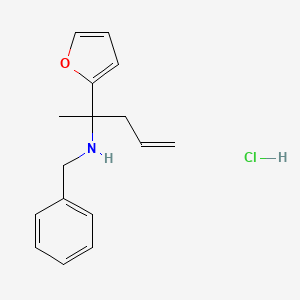
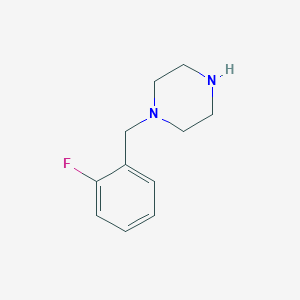
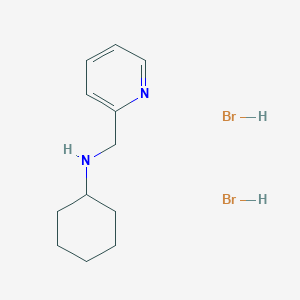
![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
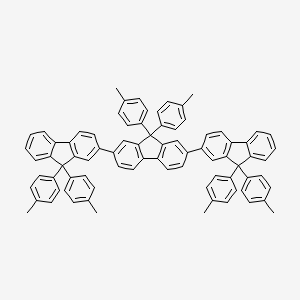
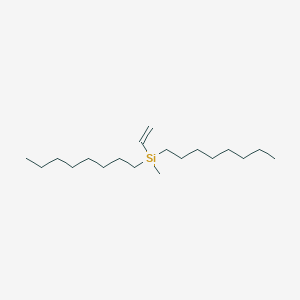
![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)

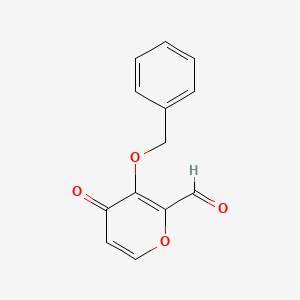
![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)


